Purealidin N
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16Br2N4O4 |
|---|---|
Molecular Weight |
476.12 g/mol |
IUPAC Name |
(2Z)-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H16Br2N4O4/c1-25-14-10(16)4-8(13(22)12(14)17)5-11(21-24)15(23)19-3-2-9-6-18-7-20-9/h4,6-7,22,24H,2-3,5H2,1H3,(H,18,20)(H,19,23)/b21-11- |
InChI Key |
CYOSZNPFDIXSCJ-NHDPSOOVSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N/O)/C(=O)NCCC2=CN=CN2)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
Synonyms |
purealidin N |
Origin of Product |
United States |
Natural Origin and Isolation Methodologies of Purealidin N
Identification of Marine Sponge Species as Producing Organisms
Purealidin N is a bromotyrosine alkaloid that originates from marine sponges. It has been notably isolated from the Okinawan marine sponge Psammaplysilla purea. researchgate.net This sponge is a known producer of a variety of bromotyrosine-derived compounds. Additionally, the broader genus Pseudoceratina, to which Psammaplysilla is closely related and sometimes used interchangeably in older literature, is a well-documented source of similar metabolites. ifremer.frwikipedia.orgmarinespecies.org Species within the order Verongiida, which includes the families Pseudoceratinidae and Aplysinellidae, are recognized for their capacity to produce a diverse array of bromotyrosine derivatives. ifremer.frmdpi.com
The identification of these sponges as the producers of this compound and its congeners is a result of extensive research in marine natural products chemistry. These organisms are often found in specific marine environments where they synthesize these complex molecules. researchgate.netmdpi.com The consistent isolation of bromotyrosine alkaloids from these particular sponge lineages has established them as key chemotaxonomic markers. mdpi.com
Biogeographical Distribution and Ecological Context of Producing Organisms
The marine sponges that produce this compound and other bromotyrosine alkaloids, such as Psammaplysilla purea and various Pseudoceratina species, have a widespread geographical distribution, with significant populations found in the Indo-Pacific region. For instance, Psammaplysilla purea has been collected from the waters of Okinawa, Japan. researchgate.net Pseudoceratina species are found in various locations, including the Great Barrier Reef in Australia, the Red Sea, Jamaica, and the coastlines of French Polynesia and India. wikipedia.orgmdpi.commdpi.comnih.govvliz.be
These sponges typically inhabit coral reef ecosystems, often at depths of around 15 to 20 meters. wikipedia.org The production of bromotyrosine alkaloids is believed to be a chemical defense mechanism. nih.govnih.gov These compounds can deter predators, prevent microbial infections, and inhibit the growth of competing sessile organisms, which is crucial for survival in the densely populated and competitive reef environment. nih.govresearchgate.net The larvae of some Pseudoceratina species are known to be unpalatable to fish, suggesting that the chemical defense is present from a very early life stage. wikipedia.org The ecological role of these compounds highlights the intricate chemical interactions that occur within marine ecosystems.
Advanced Isolation and Purification Techniques for Bromotyrosine Alkaloids from Complex Natural Extracts
The isolation of this compound and other bromotyrosine alkaloids from their natural sponge sources is a multi-step process that requires sophisticated techniques to separate these specific compounds from a complex mixture of other metabolites.
The initial step typically involves the extraction of the sponge biomass using a solvent system, often a mixture of methanol (B129727) and dichloromethane. nih.govacs.org The resulting crude extract is then subjected to various chromatographic techniques for fractionation and purification.
A common approach is to use vacuum liquid chromatography (VLC) with a reversed-phase stationary phase like C18 as an initial separation step. acs.orgnih.gov This is followed by further purification using preparative high-performance liquid chromatography (HPLC). acs.orgmdpi.com Reversed-phase columns (e.g., C18) are frequently employed in HPLC for the separation of relatively non-polar compounds like bromotyrosine alkaloids. frontiersin.org
Other chromatographic methods that have been utilized include:
Gel Filtration Chromatography: Using media like Sephadex LH-20 to separate compounds based on size. mdpi.com
Flash Chromatography: A rapid purification technique that uses air pressure to drive the solvent through the column, suitable for routine purifications. units.it
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic interactions) to achieve better separation of complex mixtures. mdpi.com
The selection of the appropriate chromatographic strategy is crucial for obtaining the pure compound in sufficient quantities for structural elucidation and biological testing. column-chromatography.comrotachrom.com
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. For this compound and its analogs, these techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are fundamental for elucidating the carbon skeleton and the connectivity of atoms within the molecule. researchgate.netmdpi.comnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. mdpi.comacs.org The isotopic pattern observed in the mass spectrum, particularly the characteristic pattern for bromine-containing compounds, is also a key piece of information. mdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (OH), amine (NH), and amide groups. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of specific chromophores, such as the spiro-cyclohexadienyl-isoxazoline and uranidine moieties found in some bromotyrosine alkaloids. mdpi.com
The collective data from these spectroscopic methods allows for the unambiguous determination of the structure of novel natural products like this compound. researchgate.netacs.org
Chromatographic Separation Strategies
Chemodiversity of this compound Congeners and Related Bromotyrosine Metabolites in Natural Sources
The marine sponges that produce this compound are known for their remarkable chemodiversity, generating a wide array of related bromotyrosine alkaloids. These compounds often share a common biosynthetic origin but differ in their specific structures and functionalities. nih.govmdpi.com
Psammaplysilla purea, the source of this compound, also produces a series of other purealidins, including Purealidins J, K, L, M, O, P, Q, and R. researchgate.netnih.gov These congeners often exhibit variations in the side chains or modifications to the core bromotyrosine structure. For example, Purealidin L has also been detected as an exometabolite released by the sponge Aplysina cavernicola. nih.govresearchgate.netnih.gov
The genus Pseudoceratina is also a rich source of bromotyrosine derivatives. For instance, Pseudoceratina purpurea has yielded compounds such as purealidin A, purpuramines, and ceratinadins. mdpi.commdpi.com Other related metabolites isolated from Pseudoceratina species include aplyzanzines and pseudoceratinines. mdpi.comresearchgate.net The diversity of these compounds within a single genus highlights the complex biosynthetic machinery present in these sponges. nih.govvliz.be
This chemodiversity is not limited to simple structural variations. Some bromotyrosine alkaloids exist as dimers or have more complex ring systems, such as the spirooxepine ring found in psammaplysins. mdpi.com The study of this chemical diversity provides valuable insights into the biosynthetic pathways at play and the ecological pressures that drive the evolution of these unique natural products. mdpi.comnih.gov
Biosynthetic Pathways and Metabolic Engineering of Purealidin N
Proposed Biosynthetic Origins from Tyrosine Precursors
The fundamental building block for Purealidin N and other bromotyrosine alkaloids is the amino acid L-tyrosine. mdpi.com Isotopic labeling studies have provided strong evidence for this biosynthetic origin. Research conducted on the marine sponge Aplysina fistularis using ¹⁴C-labeled amino acids demonstrated that the bromotyrosine core of these alkaloids originates from phenylalanine, which is subsequently converted to tyrosine. mdpi.com This initial hydroxylation of phenylalanine to form tyrosine is a common step in the biosynthesis of many secondary metabolites. researchgate.net The tyrosine unit then undergoes a series of enzymatic modifications to yield the diverse array of bromotyrosine derivatives observed in nature. researchgate.net The biosynthesis can be retrosynthetically traced back to the condensation of a bromotyrosine-derived unit with another alkaloid component, highlighting the central role of tyrosine as the primary precursor. nih.gov
Enzymatic Transformations and Key Intermediates in this compound Biosynthesis (e.g., Bromination, Oxidation, Rearrangement)
The conversion of tyrosine into the complex structure of this compound involves several key enzymatic steps. The proposed biogenesis of related bromotyrosine alkaloids provides a model for understanding these transformations. mdpi.comresearchgate.net
Key enzymatic reactions include:
Bromination: A crucial step is the incorporation of bromine atoms onto the aromatic ring of tyrosine. This reaction is catalyzed by vanadium-dependent bromoperoxidase (VBrPO) enzymes, which utilize bromide ions from seawater and hydrogen peroxide to generate a reactive brominating species. mdpi.comtorvergata.it This enzymatic halogenation is a hallmark of marine natural product biosynthesis. nih.gov
Deamination and Oxime Formation: The amino group of tyrosine is removed through deamination, likely catalyzed by an aminotransferase, to form a keto acid. mdpi.comacs.org This keto group is then converted into an oxime (a C=N-OH group) by an oximinotransferase, a key functional group present in many bromotyrosine alkaloids. mdpi.comresearchgate.net
Dearomatization and Rearrangement: A critical transformation in the formation of many complex bromotyrosine alkaloids is the dearomatization of the phenyl ring to form a spirocyclohexadienyl-isoxazole unit. mdpi.com This step is proposed to be catalyzed by a monooxygenase, possibly a cytochrome P450 enzyme, and is considered a key point for generating structural and stereochemical diversity. mdpi.comacs.org Specifically for purealidins like N, O, and M, it has been proposed that their characteristic C-1 hydroxy group is biosynthetically derived from the subsequent ring-opening of this spirocyclohexadienyl-isoxazole intermediate, representing a significant rearrangement. researchgate.net
The sequence of these transformations—bromination, oxime formation, and oxidative rearrangement—leads to the formation of the core structures of the purealidin family.
Genetic Basis of Biosynthetic Gene Clusters for Bromotyrosine Alkaloids
The biosynthesis of complex secondary metabolites like this compound is encoded by dedicated biosynthetic gene clusters (BGCs) within the genome of the producing organism or its symbionts. In marine sponges, which are complex holobionts, these BGCs are often found within their associated microbial communities. nih.govasm.org Analysis of sponge metagenomes has revealed a rich diversity of BGCs, including those for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often associated with the production of bioactive compounds. nih.govfrontiersin.org
While symbiotic bacteria are considered the primary engines for natural product biosynthesis in many sponges, the origin of bromotyrosine alkaloids is complex. nih.gov These compounds are found across numerous, geographically dispersed, and phylogenetically distinct sponge clades. nih.govasm.org Intriguingly, research has shown that the presence of bromotyrosine alkaloids is independent of the specific microbiome and metabolomic architecture of the host sponge. nih.govasm.org This suggests that the genetic basis for their production might be a conserved feature, or that the sponge host itself possesses the necessary biosynthetic genes. researchgate.net The discovery of "sponge-specific" gene clusters related to bromotyrosine alkaloid biosynthesis supports the idea that these pathways are a unique and ancient feature of the sponge holobiont. nih.gov
Chemoenzymatic and Biotechnological Approaches for Biosynthetic Production of this compound
The low natural abundance of this compound necessitates the development of synthetic routes for its production. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the efficiency of chemical reactions, offers a powerful strategy. nih.govrsc.org While a direct chemoenzymatic synthesis of this compound has not been fully detailed, the total synthesis of the closely related compound Purpurealidin I provides a blueprint. mdpi.com
A potential chemoenzymatic approach could involve:
Chemical Synthesis of Precursors: Key fragments, such as the brominated tyramine (B21549) and the carboxylic acid moieties, can be prepared using established organic chemistry methods. mdpi.com
Enzymatic Bromination: Instead of using chemical brominating agents, a key step could employ a bromoperoxidase enzyme for the regioselective bromination of a tyrosine or tyramine precursor. torvergata.it This aligns with sustainable chemistry principles by using milder conditions. torvergata.it
Enzymatic Coupling/Modification: Specific enzymes could be used for amide bond formation or other late-stage modifications, providing high stereoselectivity and reducing the need for protecting groups. nih.govnih.gov
Biotechnological production could involve heterologous expression of the this compound biosynthetic gene cluster in a suitable microbial host, such as Escherichia coli. nih.gov This would require the identification and characterization of the complete BGC, which remains a significant challenge. However, the successful expression of other marine natural product gene clusters provides a promising outlook for this approach.
Regulation and Environmental Factors Influencing this compound Biosynthesis in Marine Organisms
The production of bromotyrosine alkaloids is believed to be a form of chemical defense for the sessile, filter-feeding sponges. nih.govencyclopedia.pub The biosynthesis of these secondary metabolites is influenced by a combination of genetic regulation and environmental pressures. Sponges are constantly exposed to a wide range of ecological factors, which drives the evolution of potent chemical defenses. encyclopedia.pubnio.res.in
The geographical and phylogenetic diversity of sponges that produce bromotyrosine alkaloids is remarkably broad. nih.gov This wide distribution, coupled with the finding that their presence is not strictly correlated with a specific microbial symbiont profile, suggests that the biosynthetic capability is a deeply integrated and robust trait. nih.govasm.org It implies that the core regulatory circuits controlling the expression of the biosynthetic genes are conserved and not easily influenced by fluctuations in the microbial community. asm.org The unique porous body plan of sponges, which facilitates continuous interaction with the marine environment, likely plays a significant role in providing the precursors (like bromide ions) and the ecological cues necessary for the biosynthesis of compounds like this compound. encyclopedia.pubnio.res.in
Synthetic Chemistry of Purealidin N and Its Analogues
Total Synthesis Strategies for Purealidin N
Retrosynthetic Disconnection Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. d-nb.info For this compound, the analysis begins by identifying the key functional groups and bonds that can be formed using reliable chemical reactions.
The primary disconnections for the this compound scaffold are the amide bond and the carbon-carbon double bond.
Amide Bond Disconnection: The amide linkage between the dibromotyrosine-derived oxime ester and the histamine (B1213489) side chain is a logical point for disconnection. This retrosynthetic step simplifies the target molecule into two key fragments: an activated oxime ester core (precursor A ) and histamine (B ). This is a standard and robust method for simplifying peptide-like structures.
Olefin Disconnection (C=C bond): The α,β-unsaturated system in precursor A points towards a Wadsworth-Emmons olefination reaction. This disconnection breaks the C=C bond, leading to a dibromobenzaldehyde derivative (C ) and a phosphonate (B1237965) reagent (D ). acs.org
Oxime and Phenolic Protection: The oxime functionality in precursor A is envisioned to arise from the corresponding pyruvate (B1213749), which itself is formed from the olefination reaction. The phenolic hydroxyl group on the aromatic ring requires a protecting group, such as a methoxymethyl (MOM) ether, to prevent unwanted side reactions during the synthesis. acs.org
This analysis leads to a convergent synthetic plan where the two main fragments, the protected dibromobenzaldehyde and the phosphonate, are prepared separately and then combined.
Key Synthetic Methodologies and Transformations
The successful execution of the total synthesis of this compound relies on a series of key chemical reactions. acs.org
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Oxidation | Na₂WO₄/H₂O₂ in ethanol | Converts the amino group of tyrosine ethyl ester into an oxime. acs.org |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Selectively brominates the aromatic ring at two positions. acs.org |
| 3 | Wadsworth–Emmons Olefination | Phosphonate (18), Dibromobenzaldehyde (20b) | Forms the key carbon-carbon double bond to create the pyruvate silylenolether (21b). acs.org |
| 4 | Deprotection/Oxime Formation | In situ reaction | Removes the silyl (B83357) protecting group from the enol ether and forms the oxime ester (23b). acs.org |
| 5 | Amidation | Oxime ester (23b), Histamine | Couples the histamine side chain to the core structure via an amide bond. acs.org |
| 6 | Deprotection | Acidic conditions | Removes the MOM protecting group from the phenolic hydroxyl to yield this compound. acs.orgnih.gov |
The Wadsworth-Emmons olefination is a crucial step for constructing the α,β-unsaturated ester moiety. researchgate.netmdpi.com This reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde. mdpi.com In the synthesis of this compound, the olefination of a dibromobenzaldehyde derivative with a phosphonate gave a pyruvate silylenolether. acs.org
Amidation is employed to connect the histamine side chain. The oxime ester intermediate is reacted with histamine to form the final amide bond, a common strategy in peptide synthesis. acs.org
Finally, a deprotection step is necessary to reveal the free phenolic hydroxyl group. The methoxymethyl (MOM) ether used to protect the phenol (B47542) during the synthesis is removed under acidic conditions to afford the natural product, this compound. acs.orgnih.gov
Challenges and Innovations in Achieving Total Synthesis of this compound
While the synthesis did not require the invention of new name reactions, the innovation lay in the strategic and convergent assembly of the molecule and the circumvention of problematic side reactions. researchgate.net The approach highlighted the importance of careful reaction sequence planning to avoid unnecessary protection-deprotection steps and to manage the stability of key intermediates. acs.org
Semisynthesis Approaches from Naturally Occurring Precursors
Semisynthesis is a strategy where complex natural products are used as starting materials for chemical modification. acs.org This approach can be more efficient than total synthesis if a structurally related natural product is readily available. acs.org
In the context of this compound, there are no specific reports in the scientific literature detailing a semisynthesis starting from an advanced, complex bromotyrosine precursor. The established total synthesis begins with L-tyrosine, a naturally occurring amino acid. acs.org While tyrosine is a natural precursor, syntheses starting from such basic building blocks are typically classified as total synthesis rather than semisynthesis. The biogenesis of related compounds like purealidin J is thought to potentially derive from the ring-opening of a spirocyclohexadienyl-isoxazole unit, suggesting a possible, though currently unexplored, avenue for future semisynthetic strategies based on other isolated bromotyrosine alkaloids. researchgate.net
Design and Chemical Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of marine alkaloids is a crucial step in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize the biological properties of lead compounds. researchgate.net While extensive libraries of this compound itself have not been detailed, significant work has been done on closely related bromotyrosine alkaloids.
Researchers have synthesized libraries of analogues based on the structures of Purealidin A and Purpurealidin I to investigate their biological activities. These efforts typically involve modifying the side chains attached to the core bromotyrosine scaffold.
| Parent Compound | Analogue Type | Synthetic Strategy | Purpose |
| Purealidin A | Amide analogues | Modular amide coupling reactions with various amines. | To probe the importance of the side chain for cytoplasmic dynein inhibition. |
| Purpurealidin I | Simplified analogues | Modifications to the bromotyramine part of the molecule. | Structure-activity relationship studies for ion channel inhibition. |
| Psammaplin A | Various analogues | Modification of the oxime and side chain functionalities. | Development of derivatives with potent anticancer and antimicrobial activity. |
For example, in the synthesis of purpurealidin I analogues, the core bromotyrosine unit was coupled with a variety of different amine-containing side chains to explore how these changes affected the compound's ability to inhibit ion channels. This modular approach allows for the rapid generation of a diverse set of compounds for biological screening.
Development of Novel Synthetic Methodologies Inspired by the this compound Structure
The structural features of this compound and other bromotyrosine alkaloids have not directly led to the development of entirely new, broadly applicable synthetic methodologies. Instead, the synthesis of these natural products has served as a platform for the application and refinement of existing powerful reactions in organic chemistry.
The successful synthesis of this compound demonstrated the utility of the Wadsworth-Emmons olefination for constructing highly functionalized α,β-unsaturated systems within a complex molecular framework. acs.org Similarly, the strategies employed for the synthesis of related compounds, such as the use of Dieckmann-type condensations for spiroisoxazoline formation, showcase how established methods can be adapted to build the unique and challenging architectures found in marine natural products. The work in this area contributes to the broader field of organic synthesis by providing challenging targets that test the limits and versatility of known synthetic transformations.
Structure Activity Relationship Sar Studies of Purealidin N and Its Analogs
Identification of Pharmacophoric Elements and Essential Structural Moieties for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. unina.itijpsonline.com For Purealidin N and its analogs, several key structural components have been identified as crucial for their bioactivity.
The core structure of many bioactive bromotyrosine derivatives, including those related to this compound, features a spirocyclohexadienylisoxazoline moiety. nih.govmdpi.com The absolute configuration of the stereogenic centers within this spiroisoxazoline unit, often determined as (1R, 6S), plays a significant role in the molecule's interaction with biological targets. mdpi.com
Furthermore, the presence and pattern of bromine substitution on the tyrosine-derived aromatic rings are critical. nih.govmdpi.com Many bioactive marine natural products feature halogen atoms, predominantly bromine and chlorine, which is attributed to the high concentration of halides in the marine environment and the presence of specialized halogenating enzymes in marine organisms. mdpi.compreprints.org In many related compounds, dibromination of the phenolic ring is a common feature. mdpi.com
The side chain attached to the core structure is another critical determinant of activity. For instance, the presence of a 2-aminoimidazole moiety is a shared characteristic among several quorum sensing inhibitors, including purealidin A, a related compound. mdpi.comresearchgate.net The nature and length of this side chain can significantly influence the compound's biological profile. uic.edu
Interactive Table: Key Pharmacophoric Features of this compound and Related Compounds
| Feature | Description | Importance for Bioactivity |
|---|---|---|
| Spirocyclohexadienylisoxazoline Core | A key heterocyclic scaffold. | Essential for the overall molecular architecture and interaction with targets. nih.govmdpi.com |
| Brominated Aromatic Ring | Typically one or more bromine atoms on the tyrosine-derived phenyl group. | Influences electronic properties, lipophilicity, and binding affinity. nih.govmdpi.com |
| 2-Aminoimidazole Moiety | A nitrogen-containing heterocyclic group often found in the side chain. | Implicated in specific activities like quorum sensing inhibition. mdpi.comresearchgate.net |
| Side Chain | The variable portion of the molecule attached to the core. | Modifications allow for tuning of biological activity and specificity. uic.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry in SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are invaluable for predicting the activity of novel analogs and guiding the design of more potent and selective molecules. nih.gov
In the context of compounds like this compound, QSAR models can be developed by analyzing a dataset of analogs with known biological activities. researchgate.netnih.gov These models typically use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. researchgate.netbpasjournals.com
The process involves several steps:
Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
For example, a QSAR study on related heterocyclic compounds might reveal that specific electrostatic or hydrophobic fields are dominant in determining binding affinities. bpasjournals.com Such models can predict the activity of new derivatives and help in understanding the mechanism of action at a molecular level. nih.gov
Impact of Halogenation, Stereochemistry, and Side Chain Modifications on Molecular Interactions and Preclinical Bioactivity
The chemical modifications of the this compound scaffold, including halogenation, stereochemistry, and side chain alterations, have a profound impact on its molecular interactions and subsequent biological activity.
Halogenation: The presence and position of halogen atoms, particularly bromine, are a hallmark of many marine-derived natural products and significantly influence their bioactivity. nih.govmdpi.com Halogenation can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.gov It can also influence the compound's electronic properties, potentially enhancing its interaction with biological targets through halogen bonding. nih.gov The specific type of halogen can also have differential effects; for instance, iodination has been shown to have a greater impact on water solubility compared to other halogens in some small organic compounds. nih.gov
Side Chain Modifications: The side chain of this compound offers a versatile point for modification to modulate bioactivity. uic.edu By synthesizing analogs with different side chains, researchers can explore how changes in length, flexibility, and functional groups affect the compound's interaction with its target. For instance, the introduction of different amino acid residues or other heterocyclic systems can lead to analogs with altered potency or a different spectrum of activity. acs.org
Rational Design of this compound Scaffolds for Modulating Specific Biological Responses
The insights gained from SAR and QSAR studies enable the rational design of novel this compound analogs with tailored biological activities. nih.govrsc.org This approach moves beyond random screening and allows for a more focused and efficient drug discovery process.
By understanding the key pharmacophoric elements, medicinal chemists can design new scaffolds that retain the essential features for activity while incorporating modifications to improve properties like potency, selectivity, and metabolic stability. acs.org For example, if a QSAR model indicates that a positive charge in a specific region is beneficial for activity, new analogs can be synthesized that incorporate a basic nitrogen atom at that position.
The design process often involves computational tools like molecular docking, which predicts how a molecule might bind to a protein target. mdpi.com This allows for the in-silico evaluation of new designs before they are synthesized, saving time and resources.
The ultimate goal is to create novel molecules based on the this compound scaffold that exhibit enhanced activity against specific biological targets, such as enzymes or receptors implicated in disease, while minimizing off-target effects. nih.gov This rational design strategy holds significant promise for the development of new therapeutic agents derived from this fascinating class of marine natural products. rsc.org
Mechanistic Investigations of Purealidin N S Biological Activities in Preclinical Models
In Vitro Cellular and Biochemical Mechanistic Studies
Purealidin N, a bromotyrosine-derived alkaloid, has been the subject of various in vitro studies to elucidate the mechanisms underlying its biological effects. These investigations have explored its influence on cellular pathways, molecular targets, and phenotypic outcomes.
Once a signaling molecule, or ligand, binds to a receptor, it initiates a cascade of events known as signal transduction, often involving a series of steps that relay the signal within the cell. libretexts.orgpressbooks.pub This process can lead to various cellular responses, including changes in gene expression or metabolism. pressbooks.pub
Research indicates that this compound and its analogs can interfere with these crucial signaling pathways. For instance, some bromotyrosine alkaloids have been shown to modulate the GABAA receptor response. acs.org Additionally, studies on related compounds suggest a potential role in modulating pathways like the mTOR pathway, which is critical for cell metabolism and bioenergy. researchgate.net The disruption of endoplasmic reticulum proteostasis and the conserved signal transduction pathway has also been observed in response to related compounds. researchgate.net
A critical step in understanding a compound's mechanism of action is identifying its specific molecular targets. bioagilytix.com This involves determining which proteins or enzymes the compound binds to and how this interaction affects their function. bioagilytix.comriken.jp
This compound and its related compounds have been investigated for their ability to inhibit specific enzymes. For example, purealidin Q, a related bromotyrosine alkaloid, was found to be a non-competitive inhibitor of acetylcholinesterase, with an IC50 value of 1.2 μM. nih.govresearchgate.net This suggests that the N,N-dimethylaminopropyloxydibromotyramine moiety present in these compounds may play a significant role in their enzyme-inhibiting activity. nih.govresearchgate.net Another related compound, Purealidin C, has been shown to reduce dynein ATPase activity. vulcanchem.com
The table below summarizes the inhibitory activities of some purealidin-related compounds on acetylcholinesterase.
| Compound | IC50 (μM) | Inhibition Type |
| Purealidin Q | 1.2 | Non-competitive |
| Isoanomoian A | 70 | Non-competitive |
| Aplyzanzine A | 104 | Non-competitive |
| Aplysamine 2 | 1.3 | Non-competitive |
Data sourced from Olatunji et al., 2014. nih.govresearchgate.net
To gain a broader understanding of the cellular response to a compound, researchers employ techniques like gene expression profiling, proteomics, and metabolomics. Proteomic analysis, for instance, allows for the comprehensive study of proteins expressed by a cell or organism and can reveal changes in protein abundance and pathway enrichment following exposure to a substance. mdpi.complos.orgnih.gov
While specific gene expression, proteomic, or metabolomic studies focused solely on this compound are not extensively detailed in the provided results, research on related bromotyrosine alkaloids and other marine natural products indicates the utility of these approaches. For example, proteomic analysis of cells exposed to SARS-CoV-2 revealed changes in protein abundance and pathways related to oxidative stress and endothelial dysfunction. mdpi.com Furthermore, high-resolution proteomic analysis has been instrumental in identifying therapy-resistant subgroups in diseases like medulloblastoma. nih.gov Such methodologies could be applied to this compound to comprehensively map its effects on cellular function.
The interaction between a ligand (a substance that binds to a biomolecule) and its receptor is a fundamental process in pharmacology. wikipedia.org These binding events, driven by intermolecular forces, can alter the receptor's conformation and initiate a biological response. wikipedia.org The affinity of this binding is a measure of the strength of the interaction. wikipedia.org
While direct receptor interaction and ligand binding studies for this compound are not specified in the provided search results, the methodologies for such investigations are well-established. Techniques like radiolabeled ligand binding assays, surface plasmon resonance, and isothermal titration calorimetry are commonly used to characterize these interactions. wikipedia.orgnih.govmpg.de For instance, studies on other compounds have utilized these methods to determine binding affinities (Ki or Kd values) and understand the mechanism of interaction, whether competitive or allosteric. nih.govnih.gov
The ultimate effect of a compound on a cell is observed through its phenotype—the cell's observable characteristics. Key phenotypic readouts in drug discovery include cell proliferation, apoptosis (programmed cell death), and cell migration.
Modulation of Cell Proliferation: Cell proliferation is the process of increasing cell numbers through growth and division. telight.eu Uncontrolled cell proliferation is a hallmark of cancer. telight.eu Some bromotyrosine alkaloids, such as aerophobin 1, have demonstrated antiproliferative activity against MCF-7 cells with an IC50 value of 0.8 μM. nih.gov
Induction of Apoptosis: Apoptosis is a natural and controlled process of cell death. semanticscholar.org The induction of apoptosis is a desirable characteristic for anti-cancer agents. helsinki.fi Analogs of purpurealidin have been shown to induce apoptosis in various cell lines. scispace.com
Effects on Migration: Cell migration is a complex process crucial for normal development and also for disease progression, such as cancer metastasis. nih.govbiorxiv.org The effect of this compound on cell migration has not been specifically detailed in the provided search results.
Receptor Interaction and Ligand Binding Studies
Preclinical In Vivo Model Systems for Investigating this compound Mechanisms (excluding human clinical trials)
While in vitro studies provide valuable mechanistic insights, preclinical in vivo models are essential for evaluating a compound's effects in a whole organism. These models can help to understand the complex interactions that cannot be replicated in a cell culture dish.
Information regarding specific preclinical in vivo model systems used to investigate the mechanisms of this compound is limited in the provided search results. However, the general approach involves using animal models to study the compound's biological activity and mechanism of action in a living system. For example, studies on related compounds have utilized in vivo models to assess anti-cancer potential. cnrs.fr
Selection and Application of Relevant Animal Models for Disease Research
The translation of in vitro findings to in vivo systems is a critical step in drug discovery and development. For this compound and its analogs, the selection of appropriate animal models is paramount to understanding their therapeutic potential and mechanism of action in a complex physiological environment. frontiersin.orgplos.org Preclinical animal models are indispensable tools for investigating disease etiology and for the development of novel therapies. frontiersin.org The choice of model depends heavily on the specific disease being studied and the biological question at hand. plos.orgnih.gov
In the context of cancer research, a variety of preclinical tumor models are utilized, each with its own set of advantages and limitations. nih.gov These include:
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient animals, often mice. nih.gov Xenografts are widely used to assess the anti-tumor efficacy of novel compounds. nih.gov For instance, a study on a novel oncology drug, AZD8186, utilized xenograft mouse models of cancer to demonstrate a significant reduction in FDG uptake in specific tumor cell lines, correlating with other pharmacodynamic endpoints like tumor size. catapult.org.uk
Genetically Engineered Models (GEMs): These models are developed by modifying the genetic makeup of an animal to mimic a specific human disease, such as cancer. nih.gov GEMs can provide valuable insights into the role of specific genes in tumorigenesis and the response to targeted therapies. nih.gov
Carcinogen-Induced Models: In these models, tumors are induced by exposing animals to carcinogenic substances. These models can be useful for studying the multi-stage process of carcinogenesis. nih.gov
Spontaneous or Naturally Occurring Models: These involve animals that naturally develop a particular disease. nih.gov
The selection of an appropriate animal model should consider factors such as physiological and pathophysiological similarities to the human condition, availability, and ethical considerations. nih.gov For neurological diseases like neuropathic pain, models such as the chronic constriction injury (CCI) of the sciatic nerve in rats are employed to evaluate the efficacy of potential therapeutic agents. nih.gov Similarly, in the study of retinal diseases, models like the hindlimb ischemia model and the oxygen-induced retinopathy (OIR) model are used to investigate conditions associated with hypoxia and inflammation. mdpi.com
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Organisms
Pharmacodynamic (PD) biomarkers are crucial for quantifying the biological response to a drug, providing a link between drug exposure and its therapeutic or adverse effects. wuxiapptec.comesmed.org The discovery and validation of robust PD biomarkers in preclinical models are essential for making informed decisions throughout the drug development process. wuxiapptec.comicr.ac.uk
In preclinical studies, PD biomarkers serve several key purposes:
Demonstrating Target Engagement: Biomarkers can confirm that a drug is interacting with its intended molecular target.
Guiding Dose Selection: By correlating biomarker responses with different dose levels, researchers can determine the optimal dosing regimen to maximize efficacy while minimizing toxicity. esmed.orgcatapult.org.uk
Predicting Clinical Outcomes: Preclinical PD data can help predict how a drug will perform in human clinical trials. esmed.org
A variety of techniques are employed for biomarker analysis in preclinical settings. Non-invasive imaging modalities, such as Positron Emission Tomography (PET), offer the ability to visualize and quantify drug responses in vivo. catapult.org.uk For example, 18F-FDG PET imaging has been used as a non-invasive PD biomarker in preclinical cancer studies to assess tumor metabolic activity in response to treatment. catapult.org.uk
The validation of PD biomarkers is a rigorous process that ensures the assays used are quantifiable, reproducible, and robust. icr.ac.uk This involves establishing standard operating procedures and running quality control checks to ensure the reliability of the data. icr.ac.uk In oncology, for instance, validated assays for key signaling pathway proteins are used in early-phase clinical trials to assess the pharmacodynamic effects of targeted therapies. icr.ac.uk
Assessment of Molecular and Cellular Endpoints in this compound-Treated Preclinical Models
To elucidate the mechanisms of action of this compound and its analogs, it is essential to assess their effects on key molecular and cellular endpoints in preclinical models. These endpoints provide direct evidence of the compound's biological activity at the cellular level.
Key molecular and cellular endpoints that are often evaluated include:
Cell Proliferation: Assays that measure the rate of cell division are fundamental to assessing the antiproliferative effects of potential anticancer agents. helsinki.fi Live-cell imaging systems can be used to monitor cell confluency over time as a measure of proliferation. helsinki.fi
Cytotoxicity: These assays determine the ability of a compound to kill cells.
Apoptosis: The induction of programmed cell death, or apoptosis, is a desired mechanism of action for many anticancer drugs. mdpi.commdpi.com The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and can be measured using specific assays. helsinki.fi Other markers of apoptosis include the cleavage of poly (ADP-ribose) polymerase (PARP) and changes in the expression of pro-apoptotic (e.g., Bax, BAD) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. mdpi.com
Cell Cycle Arrest: Compounds can exert their antiproliferative effects by halting the cell cycle at specific checkpoints. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. phcog.com
Modulation of Signaling Pathways: The effect of a compound on specific signaling pathways known to be dysregulated in disease can be investigated. For example, in cancer, this could involve looking at pathways related to cell survival, growth, and angiogenesis. mdpi.com
For instance, a study on the chalcone (B49325) Xanthohumol showed that its antiproliferative effect was associated with the activation of caspase-3 and -9 and an increase in the Bax/Bcl-2 ratio. mdpi.com Similarly, the antiproliferative activity of Licochalcone A was linked to a decrease in Bcl-2 levels and the induction of PARP degradation in breast carcinoma cells. mdpi.com
Systemic Distribution and Metabolite Profiling in Preclinical Organisms
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of preclinical development. pharmaron.comnumberanalytics.com Systemic distribution studies and metabolite profiling in preclinical animal models provide critical information on the fate of the compound in the body. wuxiapptec.comevotec.com
Systemic Distribution: Radiolabeling compounds with isotopes like Carbon-14 (¹⁴C) is a definitive method to trace their distribution throughout the body. pharmaron.com Techniques like Quantitative Whole-Body Autoradiography (QWBA) allow for the visualization and quantification of the compound and its metabolites in various tissues and organs. pharmaron.com This information is vital for:
Determining if the drug reaches its target tissue in sufficient concentrations.
Identifying potential sites of off-target accumulation that could lead to toxicity.
Informing human dosimetry calculations for radiolabeled clinical studies. pharmaron.com
Metabolite Profiling: Metabolite profiling (MetID) is the process of identifying and quantifying the metabolites of a drug. numberanalytics.comwuxiapptec.com This is crucial for several reasons:
Identifying Active or Toxic Metabolites: Metabolites can be pharmacologically active, contributing to the drug's efficacy, or they can be toxic. wuxiapptec.com
Understanding Metabolic Pathways: MetID helps to elucidate the biochemical transformations a drug undergoes. numberanalytics.com
Cross-Species Comparisons: Comparing metabolite profiles between preclinical species and humans is essential to ensure that the animal models are relevant for safety testing. evotec.comadmescope.com Regulatory agencies require that human metabolites are adequately tested for safety in preclinical toxicology studies. evotec.com
Metabolite identification is typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). admescope.com Both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples from preclinical studies are used for these analyses. wuxiapptec.comadmescope.com
Mechanistic Basis of Diverse Biological Activities Attributed to this compound and its Analogs
Modulation of Ion Channels (e.g., Voltage-Gated Potassium Channels)
A significant aspect of the biological activity of this compound and its analogs lies in their ability to modulate the function of ion channels, particularly voltage-gated potassium (K_v) channels. helsinki.fiscispace.com K_v channels are a diverse family of transmembrane proteins that play a critical role in regulating cellular excitability in both neuronal and non-neuronal tissues. mdpi.comopenaccessjournals.comfrontiersin.org Their dysfunction has been implicated in a range of disorders, making them attractive therapeutic targets. frontiersin.orgdiva-portal.org
Research has shown that certain bromotyrosine alkaloids, the class of compounds to which Purealidins belong, can act as modulators of K_v channels. A study focused on the cancer-relevant potassium channel K_v10.1 (also known as Eag1) identified a series of synthetic purpurealidin analogs as novel inhibitors. helsinki.fiscispace.com The ectopic expression of K_v10.1 in a high percentage of human cancers makes it a compelling target for anticancer drug development. helsinki.fiscispace.com
The most potent analog identified in this study, a 3-chloro-4-methoxyphenyl derivative, exhibited a concentration- and voltage-dependent inhibitory effect on K_v10.1. scispace.com Mechanistic investigations revealed that this analog acts as a gating modifier, shifting the activation curve to more negative potentials and inducing an apparent inactivation. helsinki.fiscispace.com Structure-activity relationship (SAR) studies indicated that bromine substituents on the central phenyl ring and a methoxy (B1213986) group at the distal phenyl ring were important for enhancing the activity on K_v10.1. helsinki.fiscispace.com The interaction of these alkaloids with ion channels is a complex process that can be influenced by the specific structure of both the compound and the channel protein. mdpi.comfrontiersin.org
Intervention in Cancer-Relevant Cellular Processes (e.g., antiproliferative effects, apoptosis induction)
This compound and its analogs have demonstrated significant potential as anticancer agents by intervening in key cellular processes that are fundamental to cancer progression. uic.eduacs.org Their biological activities in this context primarily revolve around inhibiting cell proliferation and inducing apoptosis. helsinki.firesearchgate.net
Antiproliferative Effects: Several studies have reported the cytotoxic and antiproliferative effects of this compound and related bromotyrosine alkaloids against various cancer cell lines. acs.orgarchive.org For example, this compound was found to be the most potent among several tested analogs in inhibiting the growth of certain cell lines. archive.org The antiproliferative activity of these compounds is often linked to their ability to interfere with the cell cycle, leading to cell cycle arrest. researchgate.net
Apoptosis Induction: A key mechanism by which Purealidin analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. helsinki.fi The ability to trigger this pathway is a hallmark of many effective cancer therapies. mdpi.com In a study investigating the effects of a potent K_v10.1-inhibiting purpurealidin analog, the compound was shown to induce apoptosis in all evaluated cancerous and non-cancerous cell lines. helsinki.fi The induction of the apoptotic pathway was confirmed by the detection of caspase-3/7 activity. helsinki.fi This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the activation of the apoptotic cascade.
The table below summarizes the reported anticancer activities of selected Purealidin analogs and related compounds, highlighting their effects on cell proliferation and apoptosis.
| Compound/Analog | Cell Line(s) | Observed Effect(s) | Reference(s) |
| This compound | Not specified | Potent antiproliferative activity | archive.org |
| Purealidin S | Not specified | Moderate cytotoxic activity | acs.org |
| Purpuramine J | Not specified | Moderate cytotoxic activity | acs.org |
| Purpurealidin analog 5 | Various cancer and non-cancerous cell lines | Cytotoxicity, Apoptosis induction (caspase-3/7 activation) | helsinki.fi |
These findings underscore the potential of this compound and its derivatives as lead compounds for the development of novel anticancer drugs that target fundamental cellular processes. helsinki.firesearchmap.jpmdpi.com
Antimicrobial Mechanisms of Action (e.g., antibacterial, antifungal, antiviral)
This compound and its related compounds, part of the bromotyrosine alkaloid family isolated from marine sponges, have demonstrated a range of antimicrobial activities in preclinical evaluations. The mechanisms underlying these effects are multifaceted, targeting various cellular processes in bacteria, fungi, and viruses.
Antibacterial Activity: The antibacterial action of purealidin-related compounds often involves the disruption of fundamental bacterial processes. For instance, Purealidin A, a closely related compound, is understood to inhibit the synthesis of the bacterial cell wall. biosynth.com This action compromises the structural integrity of the bacterial cell, leading to lysis and death, an effective mechanism particularly against Gram-positive bacteria. biosynth.com The family of bromotyrosine derivatives, to which this compound belongs, is noted for its broad antimicrobial properties. mdpi.com Research on various purealidins, such as Purealidin B and Q, has confirmed activity against a spectrum of bacteria including E. coli, S. aureus, V. cholerae, Shigella flexineri, and Salmonella typhi. researchgate.net While the precise mechanism for each derivative can vary, the collective evidence points towards disruption of cell integrity and essential enzymatic processes.
Antifungal Activity: The antifungal properties of purealidin compounds have also been noted, although they can be weaker compared to their antibacterial effects. For example, some derivatives have shown weak activity against certain fungal strains. helsinki.fi The development of novel pyrimidine (B1678525) derivatives has been a focus of research to create more potent antifungal agents, with some compounds showing significant inhibition rates against plant pathogenic fungi like Botryosphaeria dothidea and Phomopsis sp. nih.gov
Antiviral Activity: In the context of antiviral research, bromotyrosine derivatives have shown promise, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). scielo.org.coscielo.org.co Studies on Purealidin B demonstrated a dose-dependent inhibition of HIV-1 replication. scielo.org.coscielo.org.co The mechanism of this inhibition is multifaceted, involving the targeting of different stages of the viral life cycle. scielo.org.coscielo.org.coudea.edu.co Specifically, Purealidin B was found to efficiently inhibit the nuclear import of the virus and, to a lesser extent, the entry of X4 HIV-1 into cells. scielo.org.coscielo.org.coudea.edu.co This suggests that these compounds can interfere with critical steps required for the virus to establish infection within host cells. scielo.org.coscielo.org.co
Anti-inflammatory Pathways and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory potential of natural compounds like purealidins is an area of growing research interest. While direct studies on this compound's anti-inflammatory pathways are not extensively detailed in the available literature, the broader class of natural products, including alkaloids and polyphenols, are known to modulate immune responses through various mechanisms. frontiersin.orgmdpi.com
These mechanisms often involve the inhibition of key pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. frontiersin.org Natural compounds can suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta by immune cells such as microglia and astrocytes. mdpi.com They can also influence the differentiation and activity of various immune cells. For instance, some natural products can activate T cells, alter the balance of T cell subsets (like naïve and memory T cells), and modulate the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. biorxiv.orgunimi.it Furthermore, some compounds can favor the development of anti-inflammatory M2 macrophages over pro-inflammatory M1 macrophages. mdpi.com
Preclinical studies on various immunomodulators use in vitro and in vivo models to assess these effects. slideshare.net These can include assays measuring the inhibition of histamine (B1213489) release, neutrophil chemotaxis, and macrophage phagocytosis. slideshare.net Animal models are employed to study effects on humoral antibody responses and delayed-type hypersensitivity. slideshare.net Given the established bioactivities of the bromotyrosine class, it is plausible that this compound may exert immunomodulatory effects through similar pathways, though specific research is required to confirm this.
Other Emerging Bioactivities (e.g., quorum sensing inhibition, neuroprotection)
Beyond direct antimicrobial and potential anti-inflammatory effects, this compound and its analogs are being investigated for other novel biological activities, including the disruption of bacterial communication and the protection of neural cells.
Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. nih.govnih.gov Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. nih.govmdpi.com
Purealidin A, an analog of this compound, has been identified as a quorum sensing inhibitor (QSI). mdpi.comnih.gov In preclinical models, Purealidin A demonstrated QSI activity against Vibrio harveyi and was also effective against fouling bacteria. mdpi.com It was shown to reduce the adhesion of bacteria at low concentrations. mdpi.com The discovery of QSI activity in bromotyrosine metabolites like purealidins represents a significant finding, as it was the first time this activity was described for this class of compounds. mdpi.com This mechanism involves interfering with the signaling molecules that bacteria use to sense their population density, thereby preventing the coordinated expression of genes related to pathogenesis. nih.govmdpi.com
Neuroprotection: Neuroprotection refers to strategies that preserve neuronal structure and function in the face of injury or disease, such as ischemic stroke or neurodegenerative conditions. mdpi.comfrontiersin.org While direct evidence for this compound as a neuroprotective agent is limited, the broader category of natural products, including flavonoids and other polyphenols, has been extensively studied for these effects. mdpi.com
The mechanisms of neuroprotection by natural compounds are diverse. They often involve antioxidant effects, such as scavenging free radicals, and anti-inflammatory actions within the central nervous system. mdpi.com Some compounds can inhibit enzymes like monoamine oxidases, stimulate the production of brain-derived neurotrophic factor (BDNF), and prevent the aggregation of proteins like amyloid-beta, which is implicated in Alzheimer's disease. mdpi.com Preclinical studies for neuroprotective agents often involve animal models of stroke or neurotoxicity to assess their efficacy. mdpi.comnih.gov Given the chemical nature of bromotyrosine alkaloids, exploring the potential neuroprotective activities of this compound could be a valuable future research direction.
Advanced Methodological Approaches in Purealidin N Research
High-Throughput Screening (HTS) for Activity and Target Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical, genetic, or pharmacological samples. wikipedia.org This automated process, which utilizes robotics, liquid handling devices, and sensitive detectors, allows researchers to quickly identify compounds that modulate a specific biomolecular pathway. wikipedia.org The primary goal of HTS is to identify as many potential "hits" or "true actives" as possible from large compound libraries, which serve as starting points for further investigation. assay.works
In the context of Purealidin N research, HTS platforms are invaluable for initial activity profiling and identifying potential biological targets. Although specific HTS campaigns for this compound are not extensively detailed in public literature, the methodology is widely applied to the broader class of bromotyrosine alkaloids. For instance, new prion-specific HTS techniques have been developed and used to screen related compounds. researchgate.net Similarly, extracts containing bromotyrosine derivatives have undergone screening against various disease targets, such as the prions [PSI+] and [URE3]. ifremer.fr
The process typically involves several key stages:
Assay Development: A robust and sensitive biological assay is designed in a microtiter plate format (e.g., 96, 384, or 1536 wells) to measure a specific cellular or molecular event. wikipedia.org This could be an enzyme inhibition assay, a cell viability assay against cancer lines, or a reporter gene assay to measure pathway activation.
Automated Screening: Robotic systems prepare the assay plates, adding the test compounds (like this compound or fractions from a sponge extract), cells, or enzymes. wikipedia.org
Data Acquisition and Analysis: After incubation, a detector measures the output (e.g., fluorescence, luminescence, absorbance). Sophisticated data analysis is then required to distinguish true hits from the background noise of inactive compounds and experimental variability. wikipedia.orgassay.works A common statistical method involves setting a hit threshold based on the mean activity of the library plus a multiple of the standard deviation (e.g., Mean ± 3 SD). assay.works
For a compound like this compound, HTS provides a powerful, unbiased approach to uncover novel biological activities that might not be predicted from its structure alone, thereby guiding future mechanistic studies.
Omics Technologies (Genomics, Proteomics, Metabolomics) in Understanding this compound's Biological Footprint
Omics technologies offer a holistic view of the complex interactions within biological systems by studying the complete set of molecules like genes (genomics), proteins (proteomics), or metabolites (metabolomics). azti.esmdpi.com These approaches are critical for deciphering the biological footprint of a natural product like this compound, moving beyond a single target to understand its impact on global cellular processes.
Genomics: This field focuses on the structure and function of an organism's complete set of DNA. azti.es In this compound research, genomics can be applied to the source organism, the marine sponge Pseudoceratina durissima. By sequencing the sponge's genome and that of its symbiotic microorganisms, researchers can gain insights into the biosynthetic pathways responsible for producing bromotyrosine alkaloids. nih.gov This knowledge is crucial for potential biotechnological production of the compound.
Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. azti.es When a cell or organism is treated with this compound, proteomics can identify which proteins change in abundance or post-translational modification state. For example, label-free shotgun proteomics could be used to compare the proteomes of treated versus untreated cancer cells. nih.gov This can reveal the molecular pathways affected by the compound, helping to identify its mechanism of action and potential targets.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. azti.es It provides a direct functional readout of the physiological state. In the study of marine sponges, MS-based metabolomics has been used to investigate the "exo-metabolome"—the suite of molecules released by the sponge into its environment. acs.org This technique has successfully identified related compounds like Purealidin L in seawater, demonstrating a non-invasive method for chemical discovery. acs.orgnih.gov Furthermore, treating a biological system with this compound and analyzing the resulting changes in the metabolome can illuminate which metabolic pathways are perturbed by the compound's activity.
The integration of these omics technologies, often referred to as multi-omics, provides a powerful, systems-level understanding of how this compound interacts with and influences biological systems. mdpi.com
Advanced Spectroscopic and Chromatographic Techniques for Complex Mixture Analysis and Mechanistic Studies
The journey of a natural product from its source to a purified, active compound relies heavily on advanced separation and analytical techniques. researchgate.net For this compound, which originates from a marine sponge extract—a highly complex mixture of related alkaloids and other metabolites—these methods are indispensable for both isolation and structural elucidation. acs.orgmdpi.com
Chromatographic Techniques: Chromatography is the primary method for separating individual components from a mixture. gsconlinepress.com
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of natural products. anjs.edu.iq Researchers use reversed-phase HPLC to fractionate the crude sponge extract, separating compounds based on their polarity. This process is often repeated with different solvent systems and column chemistries to achieve pure samples of compounds like this compound. ifremer.fracs.org
Ultra-High-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC uses smaller particle sizes in the column stationary phase, allowing for higher resolution, faster separation times, and greater sensitivity. researchgate.net
Spectroscopic Techniques: Once a compound is purified, spectroscopy is used to determine its chemical structure. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides detailed information about the atomic structure of a molecule. solubilityofthings.com Techniques like 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HMBC, HSQC), are used to piece together the carbon-hydrogen framework and establish the connectivity of the molecule. The structure of related compounds like Purealidin A was confirmed by comparing its NMR data with literature values. mdpi.com
Mass Spectrometry (MS): MS provides a highly accurate measurement of a molecule's mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. mdpi.com Tandem MS (MS/MS) fragments the molecule and analyzes the pieces, providing clues about its substructures. This fragmentation pattern can serve as a "fingerprint" for identifying known compounds in a complex mixture, a process called dereplication, which has been used to annotate Purealidin L. acs.org
Together, these chromatographic and spectroscopic methods form the essential toolkit for isolating this compound and confirming its identity, as well as for analyzing its presence in complex biological and environmental samples. researchgate.net
Biophysical Techniques for Molecular Interaction and Target Engagement Studies
After a potential biological target for this compound is identified, biophysical techniques are employed to validate and characterize the direct molecular interaction between the compound and the target, which is often a protein. researchgate.net These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for confirming target engagement and guiding drug development efforts. technion.ac.il
Several key biophysical techniques are applicable to this compound research:
| Technique | Principle | Information Gained | Application in this compound Research |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip surface as a ligand (this compound) flows over and binds to an immobilized target protein. vernalis.com | Binding kinetics (association rate, kon; dissociation rate, koff), binding affinity (KD). vernalis.com | To confirm direct binding to a putative target and quantify how quickly the binding occurs and how long it lasts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the target protein. technion.ac.il | Binding affinity (KD), stoichiometry (n), and thermodynamics (enthalpy ΔH, entropy ΔS). technion.ac.il | To determine the thermodynamic forces driving the binding interaction (e.g., whether it is enthalpy- or entropy-driven). |
| Microscale Thermophoresis (MST) | Detects changes in the movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a ligand. technion.ac.il | Binding affinity (KD). technion.ac.il | A rapid and low-sample-consumption method to measure binding affinity in solution, even in complex mixtures like cell lysates. |
| Nuclear Magnetic Resonance (NMR) | Protein-observed NMR can detect chemical shift perturbations in the protein's spectrum upon ligand binding, identifying the specific amino acids at the binding site. vernalis.com | Binding site location, structural changes upon binding, binding affinity (KD). vernalis.com | To map the exact binding site of this compound on its target protein and understand the structural basis of the interaction. |
While specific biophysical studies on this compound are not prominent in the literature, the application of these techniques is a standard and critical step in the characterization of any bioactive small molecule. They provide the definitive evidence of target engagement necessary to validate hypotheses generated from HTS or omics studies.
Bioinformatics and Computational Modeling (e.g., Molecular Docking, Cheminformatics)
Bioinformatics and computational modeling are transformative approaches in natural product research, enabling scientists to predict biological activities, identify targets, and understand molecular interactions in silico. nih.gov These methods save significant time and resources by prioritizing the most promising compounds for experimental follow-up.
Cheminformatics and Virtual Screening: Cheminformatics applies computational methods to analyze chemical data. nih.gov In a key study, virtual screening was used to target the isolation of brominated alkaloids from the sponge Pseudoceratina durissima. nih.govresearchgate.net This involved creating a database of compounds known to be produced by the Pseudoceratina genus and comparing them against a library of compounds with known activity against Staphylococcus targets (the ChEMBL actives subset). This in silico approach helped prioritize molecules, including this compound, for targeted isolation and biological testing. nih.govresearchgate.net
Molecular Networking: This technique, often used with mass spectrometry data, groups molecules into clusters based on the similarity of their fragmentation patterns. It allows for the rapid visualization of the chemical diversity within an extract and the annotation of known compounds by comparison to spectral libraries. nih.gov This method was instrumental in creating a chemical inventory of the sponge extract containing this compound. researchgate.net
Molecular Docking: Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. journaljpri.complos.org The simulation calculates a "docking score," which estimates the binding affinity. This technique is frequently used to study how natural products interact with enzymes or receptors at the molecular level. researchgate.netmdpi.com For instance, after identifying potential protein targets for this compound through other methods, molecular docking could be used to generate a 3D model of the interaction, highlighting the key amino acid residues involved and providing a structural hypothesis for the compound's mechanism of action. plos.org
These computational strategies represent a powerful synergy with experimental work, guiding the efficient discovery and characterization of complex natural products like this compound. maynoothuniversity.ie
Advanced Research Design and Statistical Analysis in Preclinical Studies
The transition from identifying an active compound to demonstrating its potential for further development requires rigorous preclinical research design and robust statistical analysis. The data generated by high-throughput and high-content methods are inherently complex and prone to variability, making sophisticated experimental design essential for generating reliable and reproducible results. wikipedia.org
Advanced Research Design:
Systematic Screening Protocols: Preclinical evaluation often begins with standardized screening panels. A well-known example is the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen, a one-dose screen against 60 different cancer cell lines to identify broad patterns of activity. acs.orgacs.org This type of systematic design provides an initial profile of a compound's potential anticancer effects.
Computational Model-Informed Design: As our understanding of diseases becomes more complex at the molecular level, computational models are being used to guide preclinical testing. nih.gov For example, digital models of a disease can be used to test a limitless number of compounds in silico, identifying genomic signatures that correlate with predicted efficacy and helping to design more focused, "precision enrollment" experimental studies. nih.govplos.org
Controls and Replication: All preclinical studies must include appropriate controls (e.g., positive, negative, vehicle controls) and sufficient biological and technical replicates to ensure that observed effects are due to the compound and not experimental artifact.
Statistical Analysis:
Hit Selection in HTS: As mentioned previously, the selection of "hits" from HTS data requires statistical rigor to balance the risk of false positives and false negatives. assay.works Methods that account for assay variability are crucial for making confident selections.
Analysis of Omics Data: Genomics, proteomics, and metabolomics data are high-dimensional, requiring specialized statistical methods to identify significant changes. Techniques such as differential expression analysis, pathway enrichment analysis, and multivariate statistical modeling (e.g., PCA, PLS-DA) are used to extract meaningful biological insights from these large datasets.
Dose-Response Analysis: To characterize the potency of a compound, dose-response experiments are conducted, and the resulting data are fitted to nonlinear regression models to calculate parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Rigorous design and statistical validation are critical for ensuring that the promising initial findings for a compound like this compound are sound, providing a solid foundation for more advanced preclinical development.
Future Directions and Research Opportunities for Purealidin N
Elucidation of Undiscovered Biological Activities and Associated Mechanisms
Initial reports highlighted the potent antitumor activity of Purealidin N isolated from its natural source, the marine sponge Psammaplysilla purea. However, subsequent testing of the first total synthesized batch of this compound did not replicate this high activity against several cancer cell lines researchgate.net. This discrepancy underscores the need for further investigation into its potential anticancer effects, perhaps using different cancer cell lines or exploring synergistic effects with other compounds.
Beyond its initially reported antitumor potential, the broader family of purealidin and related bromotyrosine alkaloids exhibits a wide range of biological activities. This suggests that this compound may possess other, as yet undiscovered, bioactivities. For instance, its analogs have demonstrated a variety of effects, as detailed in the table below. Future research should, therefore, focus on screening this compound for a wider array of biological activities.
| Compound | Biological Activity |
| Purealidin A | Antimicrobial, Quorum sensing inhibition mdpi.combiosynth.com |
| Purealidin B | Antiparasitic (against Leishmania panamensis and Plasmodium falciparum) nih.gov |
| Purealidin C | Antifungal (Candida albicans), Anti-prion, Dynein ATPase inhibition frontiersin.org |
| Purealidin S | Moderate cytotoxic activity against ovarian tumor and leukemia cells mdpi.com |
The exploration of these potential activities should be coupled with detailed mechanistic studies to understand how this compound exerts its effects at a molecular level.
Exploration of Novel Molecular Targets and Binding Sites
A significant gap in our current understanding of this compound is the identity of its specific molecular targets. While some related compounds have been studied, the direct binding partners of this compound remain unknown. Identifying these targets is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Computational approaches, such as in silico molecular docking, could be a valuable starting point. A study involving a library of compounds from Verongiida marine sponges, which included this compound, screened them against targets from Methicillin-resistant Staphylococcus aureus (MRSA) ubc.caresearchgate.netnih.gov. This suggests a potential avenue for investigating its antibacterial properties and identifying bacterial protein targets.
Further experimental validation using techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays will be essential to confirm any computationally predicted interactions. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could then be employed to visualize the binding of this compound to its target protein, providing a detailed understanding of the interaction at the atomic level ous-research.nozobio.com.
Development of Advanced Synthetic Routes and Biosynthetic Engineering for Scalable Production
In parallel, exploring the biosynthetic pathway of this compound in its native producer, the marine sponge Psammaplysilla purea, could open up opportunities for biosynthetic engineering. The biosynthesis of bromotyrosine alkaloids is thought to involve a series of enzymatic reactions, including bromination of tyrosine, oxidation, and rearrangements mdpi.compharmaceutical-journal.com. Identifying the genes and enzymes responsible for the biosynthesis of this compound could enable their transfer into a heterologous host, such as E. coli or yeast, for scalable and sustainable production biorxiv.org. This approach has been successfully applied to other complex natural products and could overcome the supply limitations often encountered with marine-derived compounds mdpi.comuva.es.
Integration of this compound Research with Emerging Fields (e.g., microbiome, structural biology)
The field of marine natural products is increasingly intersecting with other scientific disciplines, offering new perspectives and tools for discovery and development. For this compound, two areas of particular promise are the study of the marine sponge microbiome and advanced structural biology techniques.
Many marine sponge metabolites are now understood to be produced by their associated microbial symbionts nih.govmdpi.com. Investigating the microbiome of Psammaplysilla purea could reveal whether this compound is a product of the sponge itself or a symbiotic microorganism. This knowledge is critical for developing sustainable production methods, as culturing a microbial producer is often more feasible than sponge aquaculture nih.gov. A multi-omics approach, combining genomics, transcriptomics, and metabolomics, could help to unravel the complex interactions within the sponge holobiont and pinpoint the true producer of this compound nih.gov.
As mentioned previously, structural biology will be instrumental in understanding the molecular interactions of this compound ous-research.nozobio.com. Beyond target identification, techniques like NMR spectroscopy can be used to study the conformation of this compound in solution, providing insights into its three-dimensional structure which is crucial for its biological activity mdpi.com.
Challenges and Perspectives in Translating this compound Research to Broader Academic and Biomedical Impact
The journey of a natural product from discovery to a potential therapeutic agent is fraught with challenges. For this compound, a primary hurdle is the conflicting data on its antitumor activity researchgate.net. Resolving this discrepancy through rigorous and reproducible testing is a critical first step.
Another significant challenge is the limited supply of the compound from its natural source, a common issue for many marine natural products nih.govnih.gov. While total synthesis and biosynthetic engineering offer potential solutions, these approaches require considerable research and development.
Looking forward, the diverse biological activities of the bromotyrosine alkaloid family provide a strong rationale for the continued investigation of this compound. Its unique chemical structure may offer a novel scaffold for the development of new therapeutic agents. By leveraging modern technologies in chemical synthesis, biosynthesis, and target identification, the scientific community can work towards unlocking the full potential of this compound and translating this knowledge into broader academic and biomedical impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
